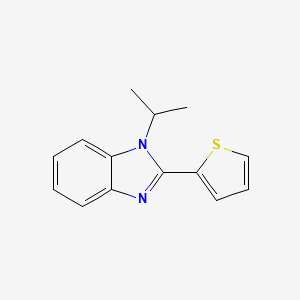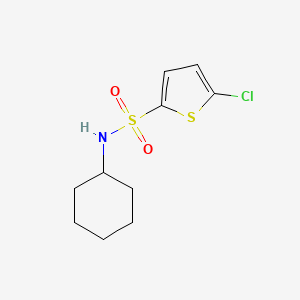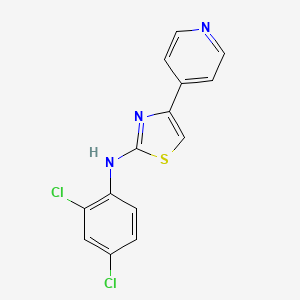
3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazine derivatives, including compounds structurally related to 3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione, has been demonstrated through various chemical routes. One notable method avoids the use of the Grignard reaction, facilitating a more straightforward synthesis process. This approach has led to the development of derivatives that serve as UV light absorbers, indicating the versatility of triazine-based compounds in synthesis and application (Jiang, Wang, & Li, 2008).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been extensively studied through X-ray diffraction analysis and spectroscopic methods. These studies have provided detailed insights into the electronic and spatial configuration of triazine compounds, facilitating a deeper understanding of their chemical behavior and reactivity (Yuanyuan, Fang, Guo-wei, & Jian, 2012).
Chemical Reactions and Properties
Triazine compounds exhibit a range of chemical reactions, including alkylation and acid-catalyzed addition reactions. These reactions are pivotal for the functionalization and further derivatization of triazine cores, enabling the synthesis of compounds with tailored properties for specific applications. The ability to undergo diverse chemical transformations underscores the chemical versatility of the triazine scaffold (Jiang, Wang, & Li, 2008).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solvatochromism and crystal structure, have been investigated to understand their behavior in different environments and potential applications in materials science. For instance, the study of solvatochromic behavior provides insights into the interaction of triazine compounds with various solvents, which is crucial for their application in dye chemistry and sensing technologies (Rezaei & Fazlollahi, 2013).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including reactivity, stability, and interactions with biological systems, are central to their utility in chemical synthesis and potential pharmacological applications. Research in this area focuses on elucidating the mechanisms of action and optimizing the chemical properties of triazine compounds for enhanced performance and safety (Sakr, Mohamed, Abou Kana, Elwahy, El-Daly, & Ebeid, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,6-bis(4-methoxyphenyl)-1,4-dihydro-1,3,5-triazine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-7-3-12(4-8-14)16-18-11-20(17(23)19-16)13-5-9-15(22-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRFXJDCQJXZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)

![3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5819474.png)


![N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)

![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)